![molecular formula C20H22N4O2S B2726346 2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone CAS No. 1428362-29-1](/img/structure/B2726346.png)
2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone” is a chemical compound that belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are placed in the ATP adenine region with the required hydrophobic bindings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of the formimidate derivative with hydrazine hydrate in ethanol to obtain the key starting material pyrazolopyrimidine .Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrazin Derivatives and Their Applications
Anticancer Activity : A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their potential to inhibit the growth of A549 and H322 lung cancer cells. The research demonstrates the utility of pyrazolo[1,5-a]pyrazin derivatives in developing therapeutic agents targeting cancer cells, suggesting a similar potential for the compound (Zheng et al., 2011).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, have been identified as potential antimicrobial and anticancer agents. These compounds have shown promising results in vitro, highlighting the significance of pyrazole-based compounds in medical chemistry for developing new therapeutic agents (Hafez et al., 2016).
Enzyme Inhibitory Activity : Research on thiophene-based heterocyclic compounds has shown significant enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This suggests that compounds with similar structures could be explored for their potential as enzyme inhibitors, with applications in treating diseases related to enzyme dysregulation (Cetin et al., 2021).
Antitubercular and Antifungal Activity : Another study synthesized novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated them for their antitubercular and antifungal activity. The findings underscore the potential of such compounds in developing treatments for tuberculosis and fungal infections, indicating a possible research avenue for the compound (Syed et al., 2013).
Mécanisme D'action
Target of Action
The primary target of the compound 2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this pathway, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) characteristics, which are crucial for understanding its bioavailability and potential as a therapeutic agent .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Orientations Futures
The future directions in the research of these compounds involve further investigations on the most potent compounds . For instance, compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Analyse Biochimique
Biochemical Properties
2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone has been found to interact with various enzymes and proteins . It has been shown to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound may have significant effects on biochemical reactions within the cell .
Cellular Effects
The compound has been observed to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as CDK2 . This interaction leads to the inhibition of CDK2, which in turn affects cell cycle progression . This suggests that the compound may also influence gene expression and other molecular processes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Propriétés
IUPAC Name |
2-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-3-4-16(11-15(14)2)17-12-18-20(21-5-6-24(18)22-17)27-13-19(25)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREMJZYTBIOUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)
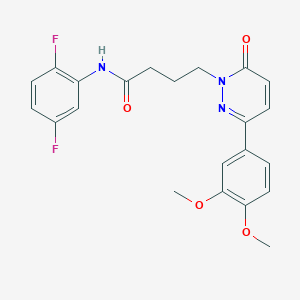
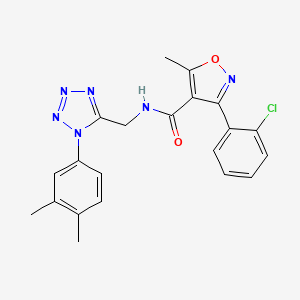

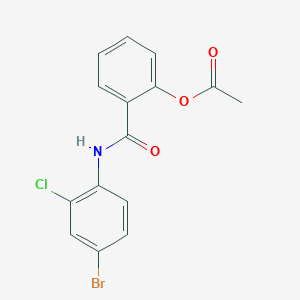
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)
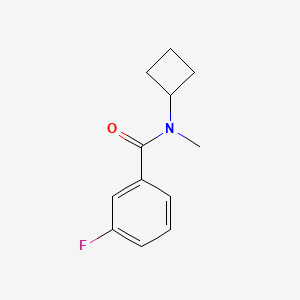
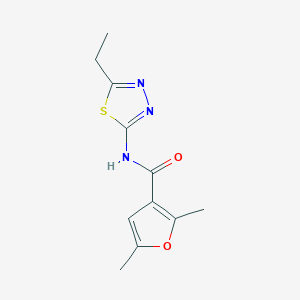


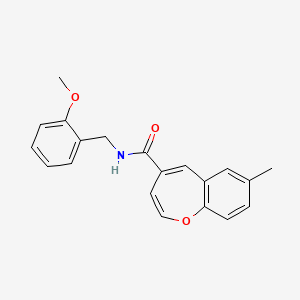
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2726283.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)

